4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)-
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Overview
Description
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a thiocarboxylic acid group, and an S-ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- typically involves multiple steps. The starting materials often include imidazole derivatives and thiocarboxylic acid precursors. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH. Purification steps like crystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The thiocarboxylic acid group may participate in redox reactions or form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Imidazole-2-thiol, 4-(p-fluorobenzyl)-
- 4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-phenyl ester, hydrochloride
Uniqueness
4-Imidazolethiocarboxylic acid, 3-(alpha-methylbenzyl)-, S-ethyl ester, hydrochloride, (+)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
66641-84-7 |
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Molecular Formula |
C14H17ClN2OS |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
S-ethyl 3-(1-phenylethyl)imidazole-4-carbothioate;hydrochloride |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H |
InChI Key |
WEXCUWVJWYEPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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